Radicinin

Description

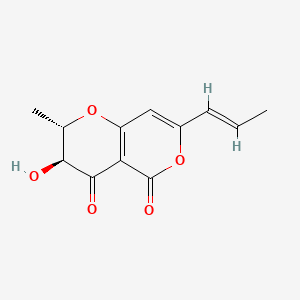

Structure

2D Structure

3D Structure

Properties

CAS No. |

10088-95-6 |

|---|---|

Molecular Formula |

C12H12O5 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |

InChI |

InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1 |

InChI Key |

SDKXGAICTNHFCN-DCJAWTJCSA-N |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=O)[C@H]([C@@H](O2)C)O)C(=O)O1 |

Canonical SMILES |

CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |

Appearance |

Solid powder |

Other CAS No. |

10088-95-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,4-dihydro-3-hydroxy-2-methyl-7-propenyl-2H,5H- pyrano(4,3-b)pyran-4,5-dione radicinin radicinin, (2alpha,3beta,7(+)-(+-))-isome |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Radicinin from Cochliobolus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of radicinin, a polyketide metabolite produced by the fungus Cochliobolus australiensis. This document details the experimental protocols for fungal fermentation, metabolite extraction, purification, and analytical quantification, supplemented with extensive spectroscopic and biological activity data.

Introduction

This compound is a dihydropyranopyran-4,5-dione first isolated from the fungus Cochliobolus australiensis (also known as Curvularia tsudae), a pathogen of the invasive weed buffelgrass (Cenchrus ciliaris).[1][2] This discovery has positioned this compound as a promising candidate for the development of a bioherbicide.[1][2] Beyond its phytotoxic properties, this compound has demonstrated significant anticancer activity in the micromolar range, opening avenues for its investigation as a potential therapeutic agent.[3] This guide serves as a technical resource for researchers interested in the isolation and further development of this compound and its analogues.

Fungal Fermentation for this compound Production

The production of this compound is achieved through the fermentation of Cochliobolus australiensis. Both liquid and solid-state fermentation methods have been successfully employed.

Inoculum Preparation

To initiate the fermentation, conidia of C. australiensis are produced on sterile buffelgrass leaf segments plated on water agar. A suspension of these conidia in sterile water is used to inoculate the fermentation medium.

Liquid Fermentation Protocol

C. australiensis can be cultured in various liquid media to produce this compound. Potato Dextrose Broth (PDB) and a modified M1D medium have been shown to yield good quantities of the metabolite.

Medium Composition (M1D):

| Component | Concentration (g/L) |

| Sucrose | 20.0 |

| Peptone | 5.0 |

| Yeast Extract | 5.0 |

| KH₂PO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

Fermentation Conditions:

-

Culture Volume: Typically 1 L Erlenmeyer flasks containing 200 mL of medium.

-

Inoculation: Inoculated with a conidial suspension.

-

Incubation: Static culture at 22-25°C.

-

Duration: 18 to 25 days.

Solid-State Fermentation Protocol

Solid-state fermentation offers an alternative method for this compound production.

Substrate and Inoculation:

-

Substrate: 200 g of soaked and autoclaved wheat seeds in a 1 L Erlenmeyer flask.

-

Inoculation: Approximately 4 mg of conidia suspended in sterile water are added to the wheat seeds.

Fermentation Conditions:

-

Incubation: The flask is incubated at 22°C for 18 to 25 days.

-

Agitation: The flask should be shaken periodically to prevent the grains from clumping.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture and purified using chromatographic techniques.

Extraction from Liquid Culture

-

The lyophilized PDB or M1D cultures are dissolved in distilled water.

-

The aqueous solution is then extracted three times with an equal volume of ethyl acetate (EtOAc).

-

The organic extracts are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure to yield a crude extract.

Extraction from Solid Culture

-

The dried wheat seed culture is minced using a laboratory mill.

-

The minced culture is extracted with a 1:1 mixture of methanol (MeOH) and water.

-

The mixture is centrifuged, and the supernatant is collected.

-

The supernatant is defatted by partitioning with n-hexane.

-

The aqueous phase is then extracted three times with ethyl acetate.

-

The combined ethyl acetate extracts are dried over Na₂SO₄ and evaporated to yield the crude extract.

Purification

The crude extract containing this compound and other metabolites is purified using Thin Layer Chromatography (TLC).

-

Stationary Phase: Silica gel plates (Kieselgel 60 F₂₅₄).

-

Mobile Phase: A solvent system of chloroform (CHCl₃) and isopropanol (i-PrOH) in a 97:3 ratio.

-

Visualization: The spots are visualized under UV radiation (254 nm).

For larger scale purification, column chromatography using silica gel with a gradient of chloroform and isopropanol can be employed, guided by the TLC results.

Quantification of this compound

A rapid and sensitive High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of this compound in complex mixtures.

HPLC Method Parameters

| Parameter | Specification |

| Column | Phenomenex C18 reversed-phase column Luna (150 × 4.6 mm i.d.; 5 µm) |

| Mobile Phase | Acetonitrile (MeCN) and Water (H₂O) |

| Gradient | 10% MeCN to 15% in 6 min, to 20% in 16 min, to 25% in 22 min, to 40% in 40 min, to 90% in 45 min, then re-equilibration |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 226 nm |

| Injection Volume | 20 µL |

This compound Production Yield

The HPLC method has been used to determine the production yield of this compound under different culture conditions. In M1D liquid medium, a yield of 21.85 ± 0.24 mg/L has been reported.

Structural Characterization of this compound

The structure of this compound has been elucidated using various spectroscopic techniques.

Spectroscopic Data

| Technique | Data |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 7.01 (q, J=7.0 Hz, 1H, H-10), 6.01 (s, 1H, H-6), 5.92 (dq, J=15.5, 7.0 Hz, 1H, H-9), 4.72 (d, J=2.5 Hz, 1H, H-4), 4.00 (m, 1H, H-3), 2.15 (s, 3H, Me-12), 1.98 (d, J=7.0 Hz, 3H, Me-11), 1.47 (d, J=6.5 Hz, 3H, Me-1a) |

| ¹³C-NMR (D₆-DMSO) | δ (ppm): 192.2 (C-5), 173.2 (C-7), 163.4 (C-2), 143.6 (C-10), 126.2 (C-9), 118.0 (C-8a), 101.9 (C-6), 99.8 (C-8), 75.8 (C-4), 65.2 (C-3), 20.8 (C-12), 18.5 (C-11), 18.4 (C-1a) |

| UV λmax (MeOH) | 342 nm (log ε 4.10), 224 nm (log ε 4.12) |

| IR νmax (KBr) | 1757, 1602, 1532, 1434 cm⁻¹ |

| MS (ESI-TOFMS) | m/z 237 [M+H]⁺ |

Biological Activity of this compound

This compound exhibits a range of biological activities, with its phytotoxic and anticancer properties being the most studied.

Phytotoxicity

This compound demonstrates significant phytotoxicity against the invasive weed buffelgrass. In a leaf puncture bioassay, it caused necrotic lesions at a concentration of 2.5 x 10⁻³ M.

Anticancer Activity

This compound has shown potent in vitro anticancer activity against various cancer cell lines.

| Cell Line | IC₅₀ (µM) |

| A549 (Lung carcinoma) | 7.5 |

| MCF-7 (Breast adenocarcinoma) | 9.1 |

| HCT116 (Colon carcinoma) | 8.0 |

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. While the specific gene cluster and enzymatic pathway for this compound biosynthesis in Cochliobolus have not been fully elucidated, a general model for fungal non-reducing PKSs can be proposed.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Fungal fermentation workflow for this compound production.

Caption: Extraction and purification workflow for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Radicinin: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal secondary metabolite classified as a dihydropyranopyran-4,5-dione.[1] It is produced by various fungal species, including Alternaria radicina and Cochliobolus australiensis (recently reclassified as Curvularia tsudae).[2][3] This molecule has garnered significant interest in the scientific community due to its potent phytotoxic activity, which makes it a promising candidate for the development of target-specific bioherbicides.[1][4] Furthermore, this compound has demonstrated other biological activities, including antifungal, insecticidal, and potential anticancer effects, opening avenues for broader research and development. This guide provides an in-depth overview of the molecular structure, chemical properties, and relevant experimental protocols associated with this compound.

Molecular Structure and Identification

This compound possesses a distinct bicyclic structure containing a dihydropyran ring fused to a pyran-4,5-dione ring. The IUPAC name for this compound is (2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione. Its absolute configuration has been confirmed through chiroptical methods. The structure includes key functional groups that are crucial for its biological activity, notably an α,β-unsaturated carbonyl group and a secondary hydroxyl group at the C-3 position. The stereochemistry at C-3 has been shown to play a significant role in its phytotoxicity.

Figure 1: 2D structure of the this compound molecule.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | (2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione | |

| Synonyms | Stemphylone | |

| CAS Number | 10088-95-6 | |

| Molecular Formula | C₁₂H₁₂O₅ | |

| Molecular Weight | 236.22 g/mol | |

| Exact Mass | 236.06847348 Da | |

| SMILES | C/C=C/C1=CC2=C(C(=O)--INVALID-LINK--C">C@HO)C(=O)O1 | |

| InChI | InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1 |

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. It has limited solubility in water, which presents a challenge for the development of aqueous delivery systems for agricultural applications.

Table 2: Physicochemical Properties and Stability

| Property | Value / Observation | Reference(s) |

| Solubility | Limited solubility in water. Soluble in solvents like methanol and DMSO. | |

| Stability: Sunlight | 98.90% degradation after 72 hours under sunlight. | |

| Stability: Room Temp. | 59.51% degradation after 72 hours at room temperature in darkness. | |

| Stability: 30 °C | 63.83% degradation after 72 hours at 30 °C in darkness. | |

| Stability: UV Light (254 nm) | 73.82% degradation after 4 hours of exposure. |

Biological Activity and Mechanism of Action

This compound is primarily known for its phytotoxic effects, demonstrating high, target-specific toxicity against invasive weeds like buffelgrass (Cenchrus ciliaris) while showing low toxicity to native plant species. This specificity is a key advantage for its potential use as a bioherbicide. Studies on this compound's derivatives have highlighted that the α,β-unsaturated carbonyl group and the stereochemistry of the hydroxyl group at C-3 are essential for its phytotoxic activity.

While the precise signaling pathway of this compound in plants is not fully elucidated, studies using a synthetic analogue, (±)-3-deoxythis compound, on tomato plants suggest a mechanism involving the targeting of chloroplasts. This interaction elicits an overproduction of reactive oxygen species (ROS), specifically singlet oxygen, which triggers oxidative stress and leads to a chloroplast-specific pathway of programmed cell death, manifesting as chlorosis, ion leakage, and wilting.

In addition to its phytotoxicity, this compound has shown dose-dependent inhibitory activity against the protease of the phytopathogenic bacteria Xylella fastidiosa and in vitro anticancer activity.

Proposed Phytotoxicity Pathway

Caption: Proposed mechanism of this compound-induced phytotoxicity.

Ecotoxicology

Preliminary ecotoxicological studies are crucial for the development of any new herbicide. This compound has shown relatively low toxicity in some aquatic organisms, though it is still classified as hazardous to the aquatic environment. Encouragingly, no teratogenic, sublethal, or lethal effects were observed in zebrafish (Brachydanio rerio) embryos.

Table 3: Ecotoxicity Data for this compound

| Test Organism | Endpoint | Value | Reference(s) |

| Daphnia magna (Crustacean) | EC₅₀ (24h) | 19.14 mg/L |

Experimental Protocols

Isolation and Purification of this compound from Fungal Cultures

This compound can be isolated from liquid cultures of fungi such as Cochliobolus australiensis. The general workflow involves fermentation, extraction, and chromatographic purification.

Methodology:

-

Fermentation: Grow the selected fungal strain (e.g., C. australiensis) in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under optimal conditions.

-

Extraction: After the incubation period, separate the mycelium from the culture filtrate. Extract the filtrate multiple times with an organic solvent like ethyl acetate (EtOAc).

-

Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield a crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient to separate the components. Further purify the fractions containing this compound using techniques like preparative Thin Layer Chromatography (TLC) to obtain the pure compound (>98% purity).

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR and Mass Spectrometry (ESI-MS).

Isolation and Purification Workflow

Caption: General workflow for this compound isolation from fungal culture.

Leaf Puncture Bioassay for Phytotoxicity Assessment

This bioassay is used to evaluate the phytotoxic activity of this compound and its derivatives on plant leaves.

Methodology:

-

Plant Material: Use leaves from the target plant species (e.g., buffelgrass). Cut the leaves into sections of a standardized length (e.g., 3 cm).

-

Test Solution Preparation: Dissolve the test compound (this compound) in a suitable solvent (e.g., methanol) and then prepare stock solutions at the desired concentrations (e.g., 2.5 × 10⁻³ M and 10⁻³ M) using sterile distilled water. The final solvent concentration should be low (e.g., 4% MeOH).

-

Application: Make a small incision (ca. 3 mm) on the surface of each leaf section with a sterile needle. Place the leaf sections in a petri dish on a water-saturated filter paper.

-

Treatment: Apply a small droplet (e.g., 10 µL) of the test solution over the incision. Use a solution with only the solvent as a negative control.

-

Incubation and Evaluation: Seal the petri dishes and incubate them under controlled conditions (e.g., 24 °C with a 14h/10h light/dark photoperiod) for a set period (e.g., 3 days). Evaluate phytotoxicity by measuring the area of necrosis or lesion that develops around the puncture site.

Conclusion

This compound stands out as a natural compound with significant potential, particularly in the agricultural sector as a bioherbicide. Its unique molecular structure is intrinsically linked to its potent and specific biological activity. While challenges such as its limited water solubility and production scalability need to be addressed, ongoing research into its mechanism of action, synthesis, and formulation will be pivotal for its future applications. This guide provides a foundational understanding of this compound's chemical and structural properties to support further investigation and development by the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H12O5 | CID 5381458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Insights into the Ecotoxicology of this compound and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol - PMC [pmc.ncbi.nlm.nih.gov]

Radicinin: A Fungal Metabolite with Diverse Biological Activities Beyond Phytotoxicity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Radicinin is a dihydropyranopyran-4,5-dione, a secondary metabolite produced by various phytopathogenic fungi, including Cochliobolus australiensis (recently reclassified as Curvularia tsudae), Alternaria chrysanthemi, and Stemphylium radicinum[1][2][3]. While extensively studied for its phytotoxic properties and its potential as a target-specific bioherbicide for controlling invasive weeds like buffelgrass (Cenchrus ciliaris), this compound's biological profile is far more complex[1][4]. Emerging research has unveiled a spectrum of activities, including potent anticancer, antimicrobial, and insecticidal effects. This guide provides a comprehensive overview of the biological activities of this compound beyond phytotoxicity, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.

Anticancer and Cytotoxic Activity

Recent studies have highlighted this compound as a promising candidate for anticancer drug development. It has demonstrated significant cytotoxic activity against several human tumor cell lines, with potency comparable to established chemotherapeutic agents like cisplatin in in vitro models.

In Vitro Cytotoxicity

This compound's anticancer potential has been evaluated against a panel of human cancer cell lines, including non-small cell lung carcinoma (A549), oligodendroglioma (Hs683), and melanoma (SKMEL-28). These cell lines were specifically chosen for their relative resistance to apoptosis, suggesting that this compound may act through pathways capable of overcoming common chemoresistance mechanisms. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.

Table 1: Cytotoxicity (IC₅₀) of this compound and its Analogs Against Human Cancer Cell Lines

| Compound | A549 (NSCLC) IC₅₀ (µM) | Hs683 (Oligodendroglioma) IC₅₀ (µM) | SKMEL-28 (Melanoma) IC₅₀ (µM) | Mean IC₅₀ (µM) |

|---|---|---|---|---|

| This compound (1) | 9.4 ± 1.1 | 6.7 ± 0.5 | 8.4 ± 0.9 | 8.2 |

| Radicinol (9) | > 100 | > 100 | > 100 | > 100 |

| 3-epi-Radicinol (10) | > 100 | > 100 | > 100 | > 100 |

| (±)-3-Deoxythis compound (15) | 10.3 ± 0.8 | 6.9 ± 0.7 | 9.7 ± 1.2 | 9.0 |

| Cisplatin (Control) | 11.2 ± 1.5 | 4.9 ± 0.6 | 9.1 ± 1.1 | 8.4 |

Data sourced from Masi et al. (2022). Values are the mean ± SD from one experiment with six replicates after 72 hours of exposure.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) of this compound have provided critical insights into the chemical moieties essential for its anticancer activity. These findings are in perfect agreement with SAR studies related to its phytotoxic effects.

-

C-4 Carbonyl Group : The α,β-unsaturated carbonyl group at the C-4 position is crucial for activity. Reduction of this carbonyl to a hydroxyl group, as seen in radicinol (9), results in a complete loss of cytotoxicity (>100 µM). This suggests the Michael addition capability of this group is a key part of its mechanism of action.

-

C-3 Hydroxyl Group : The presence and stereochemistry of the free secondary hydroxyl group at the C-3 position are also vital. Modifications or changes in stereochemistry at this position, as seen in 3-epi-radicinin, lead to a significant reduction in activity.

-

Propenyl Side Chain : The unsaturation of the propenyl side chain contributes to the molecule's bioactivity.

Interestingly, the synthetic analog (±)-3-deoxythis compound (15), which lacks the C-3 hydroxyl group but retains the critical C-4 carbonyl, displays cytotoxicity very similar to that of this compound itself. This makes it a promising and more synthetically accessible alternative for further development.

Caption: Structure-activity relationship (SAR) for this compound's anticancer effects.

Antimicrobial Activity

Beyond its effects on cancer cells, this compound exhibits notable antimicrobial properties. Its activity has been documented against both bacteria and fungi, suggesting a broad spectrum of potential applications.

Antibacterial Activity

This compound has demonstrated antibiotic activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Clostridium sp.. It also shows a dose-dependent inhibitory effect against the phytopathogenic bacterium Xylella fastidiosa, where it is suggested to act by targeting protease activity.

Antifungal Activity

This compound has also been reported to possess fungicidal properties. This is consistent with its origin as a secondary metabolite from fungi, which often produce compounds to compete with other microorganisms in their environment.

Table 2: Summary of this compound's Antimicrobial Activity

| Target Organism | Type | Activity Level | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Active | |

| Clostridium sp. | Gram-positive Bacteria | Active | |

| Xylella fastidiosa | Gram-negative Bacteria | Dose-dependent Inhibition | |

| Various Fungi | Fungi | Antifungal / Fungicidal |

Specific MIC values are not consistently reported in the reviewed literature; activity is described qualitatively.

Other Biological Activities and Ecotoxicology

Insecticidal and Nematicidal Activity

This compound has been noted for its insecticidal activity, further broadening its potential applications in agriculture or public health, although this area remains less explored than its other properties.

Ecotoxicological Profile

For any compound considered for widespread use, its environmental and non-target organism safety profile is paramount. Ecotoxicological studies on this compound have yielded promising results:

-

Aquatic Life : It displays low toxicity against the crustacean Daphnia magna.

-

Vertebrate Embryos : Crucially, this compound showed no teratogenic, sublethal, or lethal effects on zebrafish (Brachydanio rerio) embryos, a standard model for vertebrate development and toxicity.

-

Environmental Stability : this compound is susceptible to degradation by sunlight. In one study, 98.90% of a this compound sample degraded after three days of sunlight exposure, which could reduce its environmental persistence.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is based on the methodology used to assess the anticancer activity of this compound against A549, Hs683, and SKMEL-28 cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., A549, Hs683, SKMEL-28)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin/streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 4,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Concentrations may range from 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and medium with DMSO at the same final concentration as the highest this compound dose (vehicle control).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

References

A Historical Review of Radicinin Research: From Discovery to Bio-herbicidal Promise

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin, a dihydropyranopyran-4,5-dione fungal metabolite, has garnered significant scientific interest since its discovery in the mid-20th century. Initially identified as a product of Stemphylium radicinum, its intriguing chemical structure and diverse biological activities have fueled decades of research. This technical guide provides a comprehensive historical review of this compound research, encompassing its discovery, structural elucidation, biosynthesis, chemical synthesis, and multifaceted biological effects. Particular emphasis is placed on its phytotoxic properties and its potential as a target-specific bioherbicide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and agrochemical innovation.

Discovery and Structural Elucidation: A Historical Timeline

The journey of this compound research began in 1953 with its first isolation from the fungus Stemphylium radicinum[1]. The initial chemical and biological characterization of this novel metabolite was published in 1955[2][3]. However, it was not until 1964 that the correct chemical structure of this compound was proposed by Grove, based on chemical derivatizations and spectroscopic analyses[1]. The definitive stereochemistry and absolute configuration were later confirmed in 1982 through X-ray crystallography and more recently by chiroptical spectroscopy[4].

Over the years, this compound has been isolated from a variety of other fungal species, including Cochliobolus australiensis, Alternaria chrysanthemi, and Curvularia species, highlighting its prevalence in the fungal kingdom.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, ranging from phytotoxicity to antimicrobial and anticancer effects.

Phytotoxic Activity

The most extensively studied biological activity of this compound is its phytotoxicity. It has shown significant herbicidal potential, particularly against invasive weed species like buffelgrass (Cenchrus ciliaris). Research has demonstrated that this compound exhibits high target-specific toxicity to buffelgrass while showing low toxicity to native plant species. This selectivity is a crucial attribute for the development of environmentally friendly bioherbicides.

Table 1: Phytotoxicity of this compound and Its Derivatives against Buffelgrass (Cenchrus ciliaris)

| Compound | Concentration (M) | Necrotic Area (mm²) on Buffelgrass Leaves | Reference |

| This compound | 2.5 x 10⁻³ | ~45 | |

| This compound | 1.0 x 10⁻³ | ~30 | |

| 3-epi-radicinin | 2.5 x 10⁻³ | ~15 | |

| Radicinol | 2.5 x 10⁻³ | ~5 | |

| 3-epi-radicinol | 2.5 x 10⁻³ | ~5 | |

| Cochliotoxin | 2.5 x 10⁻³ | ~10 |

Antimicrobial and Antifungal Activities

Anticancer Activity

More recently, this compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxic activity against several human cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ values)

| Cell Line | IC₅₀ (µM) | Reference |

| A2780 (human ovarian carcinoma) | 7.7 ± 0.6 | |

| A2780cis (cisplatin-resistant human ovarian carcinoma) | 8.7 ± 0.4 | |

| HCT116 (human colorectal carcinoma) | 8.2 ± 0.2 |

Mechanism of Action: Inducing Oxidative Stress and Programmed Cell Death

The phytotoxic effects of this compound are primarily attributed to its ability to induce oxidative stress within plant cells, specifically targeting chloroplasts. Studies using a synthetic analogue, (±)-3-deoxythis compound, have shown that the toxin elicits an overproduction of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), within the chloroplasts. This oxidative burst leads to a cascade of events, including:

-

Chlorosis: Yellowing of the leaves due to chlorophyll degradation.

-

Ion leakage: Disruption of cell membrane integrity.

-

Membrane lipid peroxidation: Oxidative damage to lipids in cellular membranes.

-

Uncontrolled stomatal opening: Leading to wilting of the plant.

This chloroplast-mediated oxidative stress ultimately triggers a specific pathway of programmed cell death (PCD) in the plant. This pathway involves the upregulation of the pro-death gene EX1 and the downregulation of the pro-survival gene ACD2.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units. While the complete gene cluster and enzymatic pathway for this compound biosynthesis have not been fully elucidated in the reviewed literature, the general pathway for polyketide synthesis provides a framework for its formation. The biosynthesis is initiated by a polyketide synthase (PKS) enzyme, which iteratively adds two-carbon units to a growing polyketide chain. Subsequent modifications, such as cyclization, reduction, and oxidation, lead to the final complex structure of this compound.

Chemical Synthesis of this compound

The low yield of this compound from fungal cultures has prompted significant research into its total chemical synthesis. A robust and efficient synthetic route is crucial for producing sufficient quantities for further biological evaluation and potential commercialization as a bioherbicide. While a detailed step-by-step protocol for a specific total synthesis is not provided in the reviewed literature, the general approach involves the construction of the dihydropyranopyran-4,5-dione core and the introduction of the stereocenters and the propenyl side chain.

Experimental Protocols

Leaf Puncture Bioassay for Phytotoxicity Assessment

This bioassay is a common method to evaluate the phytotoxic effects of compounds on plant leaves.

Materials:

-

Plant leaves (e.g., buffelgrass)

-

Test compound solutions at various concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M in a suitable solvent like methanol)

-

Sterile distilled water

-

Petri dishes

-

Filter paper

-

Insulin needle or similar sharp object

-

Micropipette

-

Incubator with controlled temperature and light cycle

-

Camera and image analysis software

Procedure:

-

Prepare test solutions of the compounds at the desired concentrations. A solvent control (e.g., methanol) should also be prepared.

-

Cut leaf sections of a uniform size (e.g., 3 cm).

-

Make a small incision (ca. 3 mm) on the adaxial (upper) surface of each leaf section with a sterile needle.

-

Place the leaf sections on a moist filter paper inside a petri dish.

-

Apply a small volume (e.g., 10 µL) of the test solution or control onto the incision of each leaf section.

-

Seal the petri dishes and incubate them under controlled conditions (e.g., 24°C with a 14h light/10h dark photoperiod) for a set period (e.g., 3 days).

-

After incubation, photograph the leaf sections.

-

Measure the area of the necrotic lesions that have developed around the incision using image analysis software.

-

Compare the lesion areas caused by the test compounds to the control to determine the phytotoxicity.

HPLC Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying this compound in complex mixtures, such as fungal culture extracts.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 226 nm.

Procedure:

-

Sample Preparation: Extract this compound from the fungal culture or other matrix using a suitable solvent (e.g., ethyl acetate). Dry the extract and redissolve it in a known volume of the mobile phase or a compatible solvent.

-

Calibration Curve: Prepare a series of standard solutions of pure this compound at known concentrations. Inject each standard onto the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Determine the peak area and use the calibration curve to calculate the concentration of this compound in the sample.

Conclusion and Future Perspectives

This compound has evolved from a scientific curiosity to a promising candidate for the development of a new generation of bioherbicides. Its high, target-specific phytotoxicity against invasive weeds, coupled with its low impact on non-target organisms, makes it an attractive alternative to synthetic herbicides. The elucidation of its mechanism of action, involving the induction of chloroplast oxidative stress and programmed cell death, opens new avenues for understanding plant-pathogen interactions and for the rational design of novel herbicidal compounds.

Despite the significant progress in this compound research, several areas warrant further investigation. A detailed characterization of its antifungal and antimicrobial spectrum, including the determination of MIC values, is needed. The complete elucidation of its biosynthetic pathway, including the identification of the responsible gene cluster and enzymes, would enable the use of synthetic biology approaches for its large-scale production. Furthermore, the development of a cost-effective and scalable total synthesis of this compound remains a key challenge. Addressing these research gaps will be crucial for unlocking the full potential of this compound as a valuable tool in agriculture and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fs.usda.gov [fs.usda.gov]

Structure-Activity Relationship of Radicinin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal metabolite belonging to the dihydropyranopyran-4,5-dione class of natural products.[1][2] Isolated from various fungi, including Cochliobolus australiensis, it has garnered significant attention for its diverse biological activities.[1][2] These include potent phytotoxicity, making it a promising candidate for the development of novel bioherbicides, as well as significant anticancer properties.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

Core Structure and Numbering

The foundational structure of this compound is a dihydropyranopyran-4,5-dione skeleton. The numbering of the core structure, which will be referenced throughout this guide, is as follows:

(A simple image of the this compound structure with numbered atoms would be beneficial here, but as per the instructions, I will proceed without generating images.)

Structure-Activity Relationship for Phytotoxicity

This compound has demonstrated significant, target-specific phytotoxicity against invasive weeds like buffelgrass (Cenchrus ciliaris). SAR studies have been crucial in identifying the key structural motifs responsible for this activity. The primary assay used to determine phytotoxicity is the leaf puncture bioassay.

Key SAR Findings for Phytotoxicity:

-

α,β-Unsaturated Carbonyl Group: The presence of the α,β-unsaturated carbonyl system at C-4 is essential for phytotoxic activity. Reduction of this double bond leads to a significant loss of activity.

-

C-3 Hydroxyl Group and Stereochemistry: A free secondary hydroxyl group at the C-3 position is critical for activity. Furthermore, the stereochemistry at this position plays a crucial role, with the natural configuration being more active than its 3-epi-radicinin analogue.

-

Propenyl Side Chain: The unsaturation in the propenyl side chain also contributes to the phytotoxic activity.

Quantitative Phytotoxicity Data

While IC50 values are not extensively reported for phytotoxicity, the following table summarizes the necrotic lesion area on buffelgrass leaves caused by this compound and its derivatives at given concentrations, providing a semi-quantitative comparison of their activity.

| Compound | Modification | Lesion Area (mm²) at 2.5 x 10⁻³ M | Lesion Area (mm²) at 10⁻³ M | Activity Level at 2.5 x 10⁻³ M | Reference |

| This compound (1) | Parent Compound | >30 | High | High | |

| 3-epi-Radicinin (2) | Epimer at C-3 | Moderately Toxic | Moderately Toxic | Moderate | |

| Radicinol (3) | Reduction of C-4 carbonyl | No Necrosis | - | Inactive | |

| 3-epi-Radicinol (4) | Epimer at C-3 and reduction of C-4 carbonyl | No Necrosis | - | Inactive | |

| Cochliotoxin (5) | Different side chain at C-7 | Moderately Toxic | Moderately Toxic | Moderate | |

| p-Bromobenzoyl Ester (6) | Esterification of C-3 OH | No Necrosis | - | Inactive | |

| 5-Azidopentanoyl Ester (7) | Esterification of C-3 OH | Moderately Toxic | Moderately Toxic | Moderate | |

| Stearoyl Ester (8) | Esterification of C-3 OH | No Necrosis | - | Inactive | |

| Mesyl Ester (9) | Esterification of C-3 OH | Moderately Toxic | Moderately Toxic | Moderate | |

| Acetyl Ester (10) | Acetylation of C-3 OH | Moderately Toxic | Moderately Toxic | Moderate | |

| Hexa-hydro derivative (14) | Reduction of multiple double bonds | Moderately Toxic | Moderately Toxic | Moderate | |

| Hexa-hydro derivative (15) | Reduction of multiple double bonds | No Necrosis | - | Inactive |

Structure-Activity Relationship for Anticancer Activity

Recent studies have highlighted the potential of this compound and its analogues as anticancer agents. The in vitro cytotoxicity of these compounds has been evaluated against various cancer cell lines using the MTT assay.

Key SAR Findings for Anticancer Activity:

-

C-4 Carbonyl Group: Similar to its phytotoxicity, the carbonyl group at C-4 is a crucial structural feature for anticancer activity. Its role as a Michael acceptor is believed to be central to its mechanism of action. The reduction of this carbonyl, as seen in radicinol, results in a loss of activity.

-

C-3 Hydroxyl Group: Esterification of the 3-hydroxy group appears to be tolerated, with some ester derivatives retaining significant anticancer activity.

Quantitative Anticancer Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its key analogues against three human cancer cell lines after 72 hours of exposure.

| Compound | Modification | IC50 (µM) vs. A549 (Lung Carcinoma) | IC50 (µM) vs. Hs683 (Oligodendroglioma) | IC50 (µM) vs. SKMEL-28 (Melanoma) | Reference |

| This compound (1) | Parent Compound | 7.7 ± 0.6 | 8.7 ± 0.4 | 8.2 ± 0.2 | |

| Radicinol (9) | Reduction of C-4 carbonyl | > 100 | > 100 | > 100 | |

| 3-epi-Radicinol (10) | Epimer at C-3 and reduction of C-4 carbonyl | > 100 | > 100 | > 100 | |

| 5-O-Acetyl-radicinin (11) | Acetylation of C-3 OH | 8.8 ± 0.3 | 11.2 ± 0.9 | 10.3 ± 0.2 | |

| 5-O-Mesyl-radicinin (12) | Mesylation of C-3 OH | 8.2 ± 0.3 | 10.1 ± 0.4 | 9.8 ± 0.3 | |

| 5-O-Azidopentanoyl-radicinin (13) | Esterification of C-3 OH | 7.8 ± 0.4 | 9.9 ± 0.6 | 9.5 ± 0.4 | |

| 3,4-O,O'-Diacetylradicinol (14) | Diacetylation of Radicinol | > 100 | > 100 | > 100 |

Experimental Protocols

Phytotoxicity Evaluation: Leaf Puncture Bioassay

This protocol is adapted from studies evaluating the phytotoxicity of this compound derivatives on buffelgrass.

-

Plant Material: Use healthy, mature leaves of the target plant species (e.g., Cenchrus ciliaris).

-

Test Solution Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol) to a stock concentration. Further dilute with distilled water to achieve the final test concentrations (e.g., 2.5 x 10⁻³ M and 10⁻³ M), ensuring the final solvent concentration is non-toxic to the plant tissue.

-

Application: Gently wound the leaf surface with a fine needle. Apply a small droplet (e.g., 10 µL) of the test solution directly onto the puncture wound.

-

Incubation: Place the treated leaves in a humid chamber under controlled light and temperature conditions for 48-72 hours.

-

Data Collection: Measure the diameter of the necrotic lesion that develops around the puncture site. Calculate the necrotic area (in mm²).

-

Controls: Use a solution with only the solvent as a negative control and a known herbicide or the parent this compound compound as a positive control.

Anticancer Activity Evaluation: MTT Assay

This protocol provides a general framework for assessing cell viability and cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in the cell culture medium. Replace the existing medium with the medium containing the test compounds.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Representative Synthetic Protocols

The following are representative protocols for the synthesis of key this compound derivatives.

-

Esterification of the C-3 Hydroxyl Group (e.g., p-Bromobenzoyl Ester):

-

Dissolve this compound in an anhydrous solvent such as acetonitrile.

-

Add a base, for example, 4-dimethylaminopyridine (DMAP).

-

Add the corresponding acyl chloride (e.g., p-bromobenzoyl chloride).

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with a mild base solution (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Purify the final product using techniques like preparative thin-layer chromatography (TLC).

-

-

Mesylation of the C-3 Hydroxyl Group:

-

Dissolve this compound in a mixture of dichloromethane and pyridine.

-

Add mesyl chloride to the solution.

-

Allow the reaction to proceed overnight.

-

Quench the reaction with a sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Purify the product by TLC.

-

Visualizations: Pathways and Workflows

Proposed Mechanism of Action

While the exact molecular targets of this compound are not fully elucidated, the SAR data strongly points to a mechanism involving its α,β-unsaturated carbonyl system acting as a Michael acceptor. This allows for covalent modification of cellular nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular pathways.

Caption: Proposed mechanism of action for this compound via Michael addition.

Experimental Workflow: Leaf Puncture Bioassay

Caption: Workflow for the leaf puncture bioassay.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship: SAR Summary

Caption: Summary of this compound's structure-activity relationships.

References

Fungal Sources of Radicinin: A Technical Guide for Researchers

Abstract

Radicinin, a polyketide-derived mycotoxin with the molecular formula C₁₂H₁₂O₅, has garnered significant interest in the scientific community due to its phytotoxic, antimicrobial, and potential anticancer activities. This technical guide provides an in-depth overview of the fungal sources of this compound, presenting quantitative production data, detailed experimental protocols for its isolation and quantification, and an elucidation of its known biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product chemistry, and pharmacology.

Introduction

This compound is a secondary metabolite produced by a variety of filamentous fungi.[1][2] It was first isolated from Stemphylium radicinum and has since been identified in several other fungal genera. Its biological activities, particularly its potential as a bioherbicide, have made it a subject of intensive research.[3][4] Understanding the fungal sources and optimizing the production of this compound are critical steps for its further investigation and potential application. This guide aims to consolidate the current knowledge on this compound-producing fungi and provide practical methodologies for its study.

Fungal Producers of this compound

A diverse range of fungal species across multiple genera have been identified as producers of this compound. These fungi are often plant pathogens, saprophytes, or endophytes. The primary reported fungal sources of this compound are summarized below.

Known Fungal Producers of this compound:

-

Alternaria species: Alternaria radicina is a well-documented producer of this compound and its analogs, radicinols. Other species within this genus, such as Alternaria chrysanthemi and Alternaria petroselini, have also been reported to produce this compound.

-

Cochliobolus and its anamorphs Bipolaris and Curvularia: Cochliobolus australiensis (now classified as Curvularia tsudae) has been a focus of recent studies for its this compound production. The related anamorph genera, Bipolaris (e.g., Bipolaris coicis) and Curvularia (e.g., Curvularia lunata), are also known producers.

-

Phoma species: Phoma andina has been identified as a source of this compound.

-

Stemphylium species: The initial discovery of this compound was from Stemphylium radicinum.

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal species, the specific strain, and the culture conditions, including the growth medium and incubation time. The following tables summarize the available quantitative data on this compound production from various fungal sources.

Table 1: this compound Production by Alternaria radicina

| Strain | Culture Substrate | This compound Yield (µg/g) | Reference |

| Four strains isolated from rotted carrot | Rice | 2486 - 53800 | |

| One of four strains from rotted carrot | Carrot Slices | Not specified, but noted as a minor metabolite | |

| Artificially inoculated carrots | Stored carrots | up to 26 |

Table 2: this compound Production by Cochliobolus australiensis

| Strain | Culture Medium | This compound Yield (mg/L or mg/kg) | Reference |

| 2MG2F | Potato Dextrose Broth (PDB) | 0.21 | |

| LJ4B | Potato Dextrose Broth (PDB) | 21.85 | |

| LJ4B | M1D Medium | 21.85 | |

| LJ4B | Wheat Seeds (18 days) | 16.21 | |

| LJ4B | Wheat Seeds (25 days) | 24.32 |

Note: Quantitative production data for Phoma, Stemphylium, Bipolaris, and Curvularia species are not extensively detailed in the reviewed literature, highlighting an area for future research.

Experimental Protocols

This section provides detailed methodologies for the culture of this compound-producing fungi, and the extraction and quantification of this compound.

Fungal Culture

The following protocol is a general guideline for the cultivation of this compound-producing fungi. Optimization may be required for specific species and strains.

Materials:

-

Potato Dextrose Agar (PDA) for maintaining cultures

-

Potato Dextrose Broth (PDB) for liquid fermentation

-

Sterile Petri dishes, Erlenmeyer flasks, and other appropriate glassware

-

Incubator

Procedure:

-

Maintain fungal cultures on PDA plates at 4°C for long-term storage, with periodic subculturing.

-

For inoculum preparation, transfer a small agar plug of the fungal mycelium from a PDA plate to an Erlenmeyer flask containing PDB.

-

Incubate the liquid culture on a rotary shaker at approximately 150 rpm at 25°C in the dark for 7 to 14 days. The optimal incubation time for this compound production may vary.

Extraction of this compound

The following protocol outlines the extraction of this compound from a liquid fungal culture.

Materials:

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

After incubation, separate the fungal mycelium from the culture broth by filtration through cheesecloth.

-

Extract the culture filtrate three times with equal volumes of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Quantification of this compound by HPLC

A rapid and sensitive High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (ACN) and water. A typical gradient starts with a lower concentration of ACN and gradually increases. For example, starting from 10% ACN, increasing to 90% over a period of time.

-

Flow Rate: 0.5 mL/min.

-

Detection Wavelength: 226 nm, which corresponds to the maximum UV absorption of this compound.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations (e.g., from 1 to 250 µg/mL).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Sample Analysis: Dissolve a known amount of the crude fungal extract in methanol and filter it through a 0.45 µm syringe filter. Inject the sample into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Biosynthetic Pathway of this compound

This compound is a polyketide, synthesized via a complex enzymatic pathway. While the complete gene cluster and all enzymatic steps are not yet fully elucidated for all producing organisms, key steps in the pathway have been identified, particularly in Bipolaris coicis. The biosynthesis is believed to start from acetyl-CoA and malonyl-CoA precursors, which are assembled by a polyketide synthase (PKS).

The currently understood terminal steps of the this compound biosynthetic pathway involve the conversion of deoxythis compound to this compound, which is then epimerized to 3-epi-radicinin.

Key Enzymes:

-

Deoxythis compound 3-monooxygenase: This enzyme catalyzes the hydroxylation of deoxythis compound to form this compound. It requires NAD⁺ as a co-enzyme.

-

This compound epimerase: This enzyme is responsible for the conversion of this compound to its epimer, 3-epi-radicinin.

Below is a diagram illustrating the experimental workflow for this compound production and analysis, followed by a diagram of the known terminal steps of the this compound biosynthetic pathway.

Conclusion

This compound is a mycotoxin with significant biological potential, produced by a variety of fungal species. This guide has provided a comprehensive overview of the known fungal sources, quantitative production data, and detailed experimental protocols for the study of this compound. The optimization of culture conditions and the exploration of new fungal strains are key to enhancing this compound yields for future research and development. Further investigation into the complete biosynthetic pathway and its genetic regulation will be crucial for the potential biotechnological production of this compound and its derivatives.

References

- 1. fs.usda.gov [fs.usda.gov]

- 2. Insights into the Ecotoxicology of this compound and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol [mdpi.com]

- 3. Conversions of deoxythis compound to this compound and of this compound to 3-epi-radicinin in the phytopathogenic fungus Bipolaris coicis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melanin biosynthesis in the fungus Curvularia lunata (teleomorph: Cochliobolus lunatus) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Radicinin and Its Natural Analogs: Bioactivity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin, a fungal polyketide metabolite, and its natural analogs represent a class of compounds with a diverse range of biological activities.[1] Primarily known for its phytotoxic properties, recent research has unveiled its potential in other areas, including anticancer and antimicrobial applications.[2][3] This technical guide provides a comprehensive overview of the bioactivities of this compound and its key natural analogs, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

This compound and Its Natural Analogs

This compound is a dihydropyranopyran-4,5-dione produced by various fungi, notably from the genera Cochliobolus and Alternaria.[3][4] Several natural analogs of this compound have been isolated and characterized, with the most studied including:

-

3-epi-radicinin: A stereoisomer of this compound.

-

Radicinol: A reduced form of this compound.

-

3-epi-radicinol: A stereoisomer of radicinol.

-

Cochliotoxin: An analog with an epoxide group.

These compounds share a common structural scaffold but differ in stereochemistry and functional groups, leading to variations in their biological effects.

Bioactivity of this compound and Its Analogs

The bioactivities of this compound and its analogs are summarized below, with quantitative data presented in structured tables for comparative analysis.

Phytotoxic Activity

This compound and its analogs have demonstrated significant phytotoxicity, particularly against the invasive weed buffelgrass (Cenchrus ciliaris), making them promising candidates for the development of bioherbicides. The primary method for evaluating this activity is the leaf puncture assay, where the compound is introduced directly into the plant tissue, and the resulting necrotic lesion is measured.

| Compound | Concentration (M) | Target Plant | Necrotic Lesion Area (mm²) | Reference(s) |

| This compound | 2.5 x 10⁻³ | Cenchrus ciliaris | >30 | |

| This compound | 10⁻³ | Cenchrus ciliaris | High toxicity | |

| 3-epi-radicinin | 2.5 x 10⁻³ | Cenchrus ciliaris | Moderately toxic | |

| Radicinol | 2.5 x 10⁻³ | Cenchrus ciliaris | Minimally toxic | |

| 3-epi-radicinol | 2.5 x 10⁻³ | Cenchrus ciliaris | Minimally toxic | |

| Cochliotoxin | 2.5 x 10⁻³ | Cenchrus ciliaris | Moderately toxic |

Anticancer Activity

This compound and its analogs have shown cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and cytotoxicity.

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| This compound | Various | Micromolar range |

Antimicrobial Activity

The antimicrobial properties of this compound and its analogs have also been investigated, with minimum inhibitory concentration (MIC) values determined against various pathogens.

| Compound | Microorganism | MIC (µM) | Reference(s) |

| This compound | Candida albicans | 57 | |

| This compound | Xylella fastidiosa | Dose-dependent inhibition |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Leaf Puncture Assay for Phytotoxicity

This bioassay is used to assess the phytotoxic effects of compounds on plant leaves.

-

Plant Material: Healthy, mature leaves of the target plant species (e.g., Cenchrus ciliaris) are selected.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol or acetone) to the desired concentration (e.g., 2.5 x 10⁻³ M and 10⁻³ M).

-

Application: A small puncture is made on the leaf surface using a sterile needle. A droplet (e.g., 10 µL) of the test solution is applied to the puncture site. A solvent-only control is also applied to a separate puncture.

-

Incubation: The treated leaves are kept in a humid environment under controlled light and temperature conditions for a specified period (e.g., 72 hours).

-

Assessment: The diameter of the necrotic lesion that develops around the puncture site is measured in millimeters. The area of the lesion is then calculated.

MTT Assay for Cytotoxicity

The MTT assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Adherent or suspension cells are cultured in a 96-well plate at a specific density and allowed to attach or stabilize overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and solvent controls are included.

-

MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) control wells are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the bioactivities of this compound and its analogs are an active area of research.

Phytotoxicity Mechanism of this compound Analogs

A synthetic analog of this compound, (±)-3-deoxythis compound, has been shown to induce phytotoxicity by targeting chloroplasts. This leads to an overproduction of reactive oxygen species (ROS), inducing oxidative stress and ultimately triggering a chloroplast-mediated programmed cell death (PCD) pathway in plant cells.

Anticancer Mechanism of Radicinol

Radicinol has been shown to induce apoptosis in cancer cells by modulating the expression of key proteins involved in the cell's life and death cycle. It upregulates the tumor suppressor protein p53 and downregulates the anti-apoptotic protein BCL-2. This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, executing the apoptotic program.

Experimental Workflows

Bioassay-Guided Fractionation and Isolation

The isolation of this compound and its analogs from fungal cultures typically follows a bioassay-guided fractionation approach. This process involves separating the crude extract into fractions and testing each fraction for the desired biological activity. The active fractions are then further purified to isolate the pure, active compounds.

Conclusion

This compound and its natural analogs are a promising class of fungal metabolites with significant potential in agriculture and medicine. Their potent phytotoxic activity against invasive weeds like buffelgrass highlights their potential as bioherbicides. Furthermore, their demonstrated anticancer and antimicrobial activities warrant further investigation for the development of new therapeutic agents. The structure-activity relationship studies indicate that the bioactivity is sensitive to stereochemistry and the presence of specific functional groups, offering opportunities for the rational design of more potent and selective derivatives. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing detailed methodologies to spur further exploration of these versatile natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Insights into the Ecotoxicology of this compound and (10S,11S)-(—)-epi-Pyriculol, Fungal Metabolites with Potential Application for Buffelgrass (Cenchrus ciliaris) Biocontrol | MDPI [mdpi.com]

- 3. This compound, a Fungal Phytotoxin as a Target-Specific Bioherbicide for Invasive Buffelgrass (Cenchrus ciliaris) Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytotoxic Activity and Structure–Activity Relationships of this compound Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicology Profile of Radicinin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicinin is a fungal metabolite produced by various phytopathogenic fungi, including Cochliobolus australiensis. It has garnered attention as a potential bioherbicide due to its phytotoxic effects on certain invasive plant species.[1][2][3] However, for any compound to be considered for widespread environmental application, a thorough understanding of its ecotoxicological profile is paramount. This technical guide provides a comprehensive overview of the known ecotoxicological effects of this compound on non-target organisms, details the experimental protocols used for its assessment, and summarizes the available quantitative data.

Aquatic Ecotoxicology

Recent studies have focused on the impact of this compound on representative aquatic organisms to assess its potential environmental risk. The general consensus from the available data is that this compound exhibits relatively low toxicity to the tested aquatic species.[1][4]

Quantitative Ecotoxicological Data

The acute toxicity of this compound has been evaluated for a bacterium, an alga, and a crustacean. The following table summarizes the key quantitative findings.

| Test Organism | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Aliivibrio fischeri (Bacterium) | Luminescence Inhibition | > 41.50 | 30 min | |

| Raphidocelis subcapitata (Alga) | Growth Inhibition | > 41.50 | 72 h | |

| Daphnia magna (Crustacean) | EC50 (Immobilization) | 19.14 | 24 h |

Note: EC50 (Median Effective Concentration) is the concentration of a substance that causes a defined effect in 50% of the test population.

Terrestrial Ecotoxicology

While comprehensive studies on the impact of this compound on a wide range of terrestrial organisms are limited, some research has been conducted on its effects on non-target plants and a model vertebrate.

-

Non-target Plants: this compound has shown low phytotoxicity to a panel of native plant species of the Sonoran Desert when compared to its high toxicity towards the invasive buffelgrass (Cenchrus ciliaris). This selectivity is a promising characteristic for its potential use as a bioherbicide.

-

Vertebrates: A study on zebrafish (Danio rerio) embryos indicated that this compound did not cause any teratogenic, sub-lethal, or lethal effects.

Mechanism of Toxicity

The precise molecular mechanisms and signaling pathways underlying this compound's ecotoxicological effects on non-target organisms have not been extensively elucidated in recent literature. Early studies on its mode of action were initiated in the mid-20th century, but detailed contemporary research on specific signaling cascades in ecotoxicological contexts is scarce. Further investigation is required to understand the specific molecular targets and pathways affected by this compound in diverse organisms.

Experimental Protocols

The ecotoxicological evaluation of this compound has been conducted following standardized international protocols to ensure data reliability and comparability. The methodologies for the key experiments cited are detailed below.

Toxicity to Aliivibrio fischeri (ISO 11348-3:2007)

This test determines the inhibition of luminescence of the marine bacterium Aliivibrio fischeri.

-

Test Organism: Freeze-dried cultures of Aliivibrio fischeri (NRRL B-11177) are used.

-

Principle: The light output of the luminescent bacteria is measured before and after exposure to the test substance. A reduction in light emission is indicative of toxicity.

-

Procedure:

-

Reconstitute the freeze-dried bacteria in a reconstitution solution.

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

Add the bacterial suspension to the test dilutions and a control (without this compound).

-

Incubate the mixtures for a defined period (e.g., 30 minutes).

-

Measure the luminescence of each sample using a luminometer.

-

Calculate the percentage of luminescence inhibition relative to the control.

-

Toxicity to Raphidocelis subcapitata (ISO 8692:2012)

This test assesses the inhibition of growth of the unicellular green alga Raphidocelis subcapitata.

-

Test Organism: An exponentially growing culture of Raphidocelis subcapitata.

-

Principle: The growth of the algal population is measured in the presence of various concentrations of the test substance over a period of 72 hours. The inhibition of growth is determined by comparing the growth in the test cultures to that in a control.

-

Procedure:

-

Prepare a nutrient-rich growth medium.

-

Introduce a known density of algal cells into test flasks containing the growth medium and different concentrations of this compound.

-

Incubate the flasks under continuous illumination and controlled temperature for 72 hours.

-

Measure the algal cell density (e.g., using a cell counter or spectrophotometer) at 24, 48, and 72 hours.

-

Calculate the growth rate and the percentage of growth inhibition for each concentration.

-

Toxicity to Daphnia magna (ISO 6341:2012)

This acute immobilization test evaluates the toxicity of a substance to the freshwater crustacean Daphnia magna.

-

Test Organism: Neonates (<24 hours old) of Daphnia magna.

-

Principle: The immobilization (inability to swim) of daphnids is observed after 24 hours of exposure to a range of concentrations of the test substance.

-

Procedure:

-

Prepare a series of dilutions of this compound in a defined aqueous medium.

-

Place a specific number of daphnid neonates (e.g., 5) into test beakers containing the different concentrations of this compound and a control.

-

Incubate the beakers under controlled temperature and light conditions for 24 hours. The organisms are not fed during the test.

-

After 24 hours, count the number of immobilized daphnids in each beaker.

-

Calculate the percentage of immobilization for each concentration and determine the EC50 value.

-

Visualizations

Experimental Workflow for Ecotoxicological Assessment of this compound

Caption: Workflow for the ecotoxicological assessment of this compound.

Conclusion

The available data suggests that this compound has a relatively low acute toxicity to the tested aquatic organisms, including bacteria, algae, and crustaceans. Furthermore, it exhibits selectivity in its phytotoxicity and appears to have a low impact on a model vertebrate species. This profile supports its potential as a target-specific bioherbicide with reduced environmental risk. However, it is crucial to acknowledge the current knowledge gap regarding the specific molecular mechanisms of its ecotoxicological action. Further research into its signaling pathways and chronic toxicity is warranted to provide a more complete and in-depth understanding of its long-term environmental fate and effects.

References

Unveiling the Anticancer Potential of Radicinin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radicinin, a fungal phytotoxin, has demonstrated significant anticancer activity in the micromolar range against various human cancer cell lines. This technical guide provides a comprehensive overview of the current state of research on the anticancer properties of this compound and its natural and synthetic derivatives. It consolidates quantitative data on their cytotoxic effects, details the experimental protocols for assessing their activity, and explores the emerging understanding of their structure-activity relationships. While the precise mechanisms of action are still under investigation, this document aims to serve as a valuable resource for the scientific community to foster further research and development of this compound-based compounds as potential anticancer therapeutic agents.

Introduction

Natural products remain a vital source of novel anticancer agents. Among these, fungal metabolites have yielded numerous compounds with potent biological activities. This compound, a dihydropyranopyran-4,5-dione produced by the fungus Cochliobolus australiensis, has emerged as a promising candidate for anticancer drug development.[1] Initial studies have revealed its ability to inhibit the growth of various cancer cell lines, prompting further investigation into its mechanism of action and the potential of its derivatives.[1][2] This guide synthesizes the available data to provide a detailed technical resource for researchers in the field.

Cytotoxicity of this compound and Its Derivatives

The anticancer activity of this compound and its analogs has been evaluated against several human cancer cell lines, primarily through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: IC50 Values of this compound and Its Derivatives against Human Cancer Cell Lines

| Compound | A549 (NSCLC) IC50 (µM) | Hs683 (Oligodendroglioma) IC50 (µM) | SKMEL-28 (Melanoma) IC50 (µM) | Mean IC50 (µM) |

| This compound (1) | 7.7 ± 0.6 | 8.7 ± 0.4 | 8.2 ± 0.2 | 8.2 |

| Radicinol (9) | >100 | >100 | >100 | >100 |

| 3-epi-Radicinol (10) | >100 | >100 | >100 | >100 |

| 3-O-Acetylthis compound (11) | 39.4 ± 4.5 | 45.3 ± 5.1 | 55.4 ± 6.2 | 46.7 |

| 3-O-Mesylthis compound (12) | 25.4 ± 2.8 | 28.9 ± 3.2 | 33.7 ± 3.1 | 29.3 |

| 3-O-(5-Azidopentanoyl)this compound (13) | 15.6 ± 1.8 | 18.2 ± 2.1 | 21.3 ± 2.5 | 18.4 |

| 3,4-O,O'-Diacetylradicinol (14) | >100 | >100 | >100 | >100 |

| Cisplatin* | 7.2 ± 0.5 | 9.1 ± 0.8 | 8.9 ± 0.7 | 8.4 |

*Data presented as mean ± standard deviation. Cisplatin is included as a reference compound. Data sourced from Mathieu et al., 2022.[1]

Structure-Activity Relationship (SAR)

The data presented in Table 1 provides initial insights into the structure-activity relationship of this compound derivatives. The following observations can be made:

-